4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile
Overview
Description
4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile is an organic compound that features a piperidine ring substituted with a methyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of the Benzonitrile Core: The benzonitrile core is typically synthesized through a nucleophilic aromatic substitution reaction involving a suitable aromatic precursor and a cyanide source.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpiperidin-1-YL)-2-(trifluoromethyl)aniline
- 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)phenol
- 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in drug design and materials science.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-10-4-2-3-7-19(10)13-6-5-11(9-18)8-12(13)14(15,16)17/h5-6,8,10H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMVFPZOEQJNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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